5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
Description
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)17-5-3-4-6-19(17)27-2)18-11-12-20(26-25-18)28-13-15-7-9-16(23)10-8-15/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXIIZBBJMWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using a pyridazine derivative.
Attachment of the Fluorobenzyl Thioether: The fluorobenzyl thioether moiety can be attached through a thiolation reaction using 4-fluorobenzyl chloride and a suitable thiol.
Methoxylation: The methoxyphenyl group can be introduced through an etherification reaction using 2-methoxyphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 411.5 g/mol. The structure features a pyridazine ring substituted with a 4-fluorobenzylthio group and a methoxyphenyl moiety, contributing to its unique chemical behavior and biological activity.
Anticancer Activity
Research has shown that thiazole derivatives, including the compound , exhibit significant anticancer properties. A study reported that thiazole-pyridine hybrids demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups, such as fluorine, enhances the cytotoxicity of these compounds, leading to lower IC50 values compared to standard treatments like 5-fluorouracil .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid B | HepG2 | 6.14 | |
| Standard Drug (5-Fluorouracil) | MCF-7 | 6.14 |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In animal models, derivatives containing thiazole and pyridazine rings have shown protective effects against seizures induced by picrotoxin and electroshock methods. The structure-activity relationship (SAR) studies indicate that specific substitutions enhance the anticonvulsant activity, with certain analogues providing up to 100% protection in tested models .
Table 2: Anticonvulsant Activity
| Compound Name | Model Used | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Thiazole-Pyridazine Derivative A | PTZ-induced seizure | 18.4 | |
| Thiazole-Pyridazine Derivative B | Electroshock test | 24.38 |
Anti-inflammatory Activity
In addition to anticancer and anticonvulsant properties, the compound exhibits promising anti-inflammatory effects. Studies have demonstrated that thiazole-based hydrazides can inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation .
Table 3: Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl thioether and methoxyphenyl groups may enhance binding affinity and specificity to the target, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a chlorine atom instead of fluorine.
5-(6-((4-Methylbenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a methyl group instead of fluorine.
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl thioether group in 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs with different substituents.
Biological Activity
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a synthetic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiazole ring, a pyridazine moiety, and a fluorobenzyl group, which contribute to its potential therapeutic applications.
Synthesis and Structural Features
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Substitution Reactions : The introduction of the 4-fluorobenzylthio group and the 2-methoxyphenyl group is commonly performed via nucleophilic substitution reactions.
- Cyclization : The pyridazine ring can be formed through cyclization reactions involving appropriate precursors.
Biological Activity
The biological activity of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Anticancer Properties
Research highlights the compound's ability to interact with biological macromolecules such as DNA, indicating potential applications in cancer therapy. Interaction studies have shown that it can bind effectively to DNA, exhibiting hypochromic effects that suggest intercalation or groove binding. This mechanism is crucial for understanding its anticancer efficacy.
The mechanism of action for 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is believed to involve:
- Molecular Targets : Binding to various enzymes and receptors.
- Pathway Modulation : Influencing signaling pathways and altering metabolic processes.
Case Studies
Several case studies have documented the biological efficacy of this compound:
-
Study on Anticancer Activity :
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Showed cytotoxicity with IC50 values indicating significant inhibition of cell proliferation.
-
Antimicrobial Studies :
- Various bacterial strains were tested, demonstrating varying degrees of sensitivity. The compound exhibited a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole | Structure | Lacks the fluorobenzyl group; simpler structure |
| 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole | Structure | Contains a methylbenzyl group; different substitution pattern |
| 5-(6-(imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin | Structure | Features an imidazo ring; potential for different biological activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
- Methodology : Begin with the pyridazine-thioether intermediate. Use a nucleophilic substitution reaction between 6-chloropyridazine derivatives and 4-fluorobenzylthiol under basic conditions (e.g., NaH in DMF) to install the thioether group. For the thiazole moiety, employ a Hantzsch thiazole synthesis: condense 2-methoxyphenylthioamide with α-bromo ketones (e.g., 4-methyl-α-bromoacetophenone) in ethanol under reflux. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using H/C NMR and LC-MS .
- Key Data : Typical yields for thioether formation range from 65–75%, while Hantzsch thiazole synthesis yields 50–60% after optimization.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : Use H NMR (500 MHz, DMSO-d6) to confirm aromatic proton environments (e.g., 4-fluorobenzyl thioether protons at δ 4.35–4.50 ppm; thiazole C5-H at δ 7.85–8.10 ppm). F NMR can verify the fluorobenzyl group (δ -115 to -120 ppm) .
- IR Spectroscopy : Identify S-C (650–750 cm) and C-F (1100–1250 cm) stretches.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 438.12) .
Q. How can preliminary antimicrobial activity be assessed for this compound?
- Methodology : Perform in vitro antimicrobial assays using the broth microdilution method (CLSI guidelines). Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth and measure minimum inhibitory concentrations (MICs) after 24-hour incubation. Compare results with positive controls (e.g., ciprofloxacin, fluconazole) .
Advanced Research Questions
Q. How can molecular docking guide predictions of antifungal activity?
- Methodology :
- Target Selection : Prioritize fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) due to its role in ergosterol biosynthesis.
- Docking Workflow : Prepare the ligand (protonation states, energy minimization) and receptor (remove water, add polar hydrogens). Use AutoDock Vina with a grid box centered on the heme cofactor. Validate docking poses by comparing with known inhibitors (e.g., fluconazole). Analyze binding interactions (e.g., π-π stacking with Phe228, hydrogen bonding with Tyr118) .
- Key Insight : Compounds with strong hydrophobic interactions at the active site (e.g., 4-fluorobenzyl group) show higher predicted inhibition .
Q. How do substituents (e.g., fluorine, methoxy) influence bioactivity?
- Methodology : Synthesize analogs with substituent variations (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or omit the methoxy group). Test in parallel for antimicrobial and enzymatic inhibition (e.g., CYP51 activity via UV-Vis spectroscopy).
- Data Analysis : Fluorine enhances membrane permeability (logP reduction by 0.5 units) and target binding (IC improvement from 12 µM to 5 µM). Methoxy groups improve solubility but may reduce potency due to steric effects .
Q. How to resolve contradictions in reported inhibitory activity against the same target?
- Methodology :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native CYP51), substrate concentrations, and incubation times.
- Control Experiments : Include reference inhibitors (e.g., ketoconazole) to calibrate activity measurements.
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
